molecular formula C18H22N2O3S B3017080 N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide CAS No. 1235054-78-0

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide

Cat. No. B3017080
CAS RN: 1235054-78-0
M. Wt: 346.45
InChI Key: DYTJNGYFHOXVFD-UHFFFAOYSA-N
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Description

The compound , N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide, is a complex organic molecule that likely exhibits a range of chemical and physical properties due to its intricate structure. While the specific papers provided do not directly discuss this compound, they do offer insights into similar chemical structures and reactions that can be used to infer potential characteristics and behaviors of the compound.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of amide bonds, ring closures, and the introduction of various functional groups. For instance, the synthesis of (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide involves the reaction of an amino lactam with an acyl chloride, which could be analogous to steps in the synthesis of the compound . Similarly, the synthesis of N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides from styrene oxide by ring opening followed by N-acylation suggests a method for introducing the aminoethyl and hydroxyethyl groups into the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. The crystal structure of a related compound, (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide, was determined using NMR, HRMS, and X-ray single-crystal diffraction, indicating that similar techniques could be employed to elucidate the structure of the compound . The presence of intramolecular hydrogen bonds in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide suggests that the compound may also exhibit such bonding, influencing its conformation and stability .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, resulting in a cycloaddition product, demonstrates the reactivity of enaminones under certain conditions . This suggests that the compound , with its amino and carboxamide groups, could also participate in similar photochemical reactions or cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the crystallographic data provided for (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide, such as the crystal system, space group, and cell dimensions, give insight into the solid-state properties of the compound . The extensive intramolecular hydrogen bonding observed in the benzothiazine derivatives indicates that the compound may have a high melting point and potentially exhibit polymorphism . The antiarrhythmic activity and low toxicity of the synthesized carboxamides suggest potential biological applications for the compound , depending on its specific structure and substituents .

Scientific Research Applications

Synthesis and Anticancer Applications

Researchers have synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, evaluated for in vitro cytotoxicity against human cancer cell lines. Compounds from this series showed interesting cytotoxicity, indicating potential as anticancer agents (Kumar et al., 2009).

Antimicrobial Activity

A clubbed quinazolinone and 4-thiazolidinone series, structurally related to the target compound, demonstrated significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus, showcasing the potential of these derivatives as antimicrobial agents (Desai et al., 2011).

Molecular Conformation and Packing

The synthesis of new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides explored molecular conformation and packing through hydrogen bonding, contributing to the understanding of molecular interactions and structural chemistry (Shen et al., 2013).

Hydrogen Bonding in Anticonvulsant Enaminones

Research on the crystal structures of anticonvulsant enaminones revealed insights into hydrogen bonding and molecular conformations, providing a foundation for the development of new pharmaceutical compounds (Kubicki et al., 2000).

Chiral Linear Carboxamides with Peptide Linkage

Studies on chiral linear carboxamide derivatives with incorporated peptide linkages, derived from Nalidixic acid and amino acids, explored their synthesis and potential applications, highlighting the importance of chiral compounds in drug design and development (Khalifa et al., 2014).

properties

IUPAC Name

N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-8-15(24-10-12)17(23)19-14-6-4-13(5-7-14)9-16(22)20-18(2,3)11-21/h4-8,10,21H,9,11H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTJNGYFHOXVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide

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